molecular formula C21H20FN3O3S B2881537 2-(N-(4-fluorophenyl)pyridine-3-sulfonamido)-N-phenethylacetamide CAS No. 1021074-84-9

2-(N-(4-fluorophenyl)pyridine-3-sulfonamido)-N-phenethylacetamide

Cat. No.: B2881537
CAS No.: 1021074-84-9
M. Wt: 413.47
InChI Key: MEOBIHGCYPZURZ-UHFFFAOYSA-N
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Description

2-(N-(4-fluorophenyl)pyridine-3-sulfonamido)-N-phenethylacetamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a pyridine ring, a sulfonamide group, and a phenethylacetamide moiety. The incorporation of a fluorophenyl group enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(4-fluorophenyl)pyridine-3-sulfonamido)-N-phenethylacetamide typically involves a multi-step process:

  • Formation of the Pyridine-3-sulfonamide Intermediate

      Starting Material: Pyridine-3-sulfonyl chloride.

      Reaction: The sulfonyl chloride is reacted with 4-fluoroaniline in the presence of a base such as triethylamine to form N-(4-fluorophenyl)pyridine-3-sulfonamide.

      Conditions: The reaction is carried out in an organic solvent like dichloromethane at room temperature.

  • Acylation to Form the Final Compound

      Starting Material: N-(4-fluorophenyl)pyridine-3-sulfonamide.

      Reaction: This intermediate is then acylated with phenethylacetyl chloride in the presence of a base such as pyridine.

      Conditions: The reaction is typically conducted under reflux conditions in an organic solvent like toluene.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification: Employing techniques such as recrystallization and chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(N-(4-fluorophenyl)pyridine-3-sulfonamido)-N-phenethylacetamide can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Products: Oxidation can lead to the formation of sulfone derivatives.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Products: Reduction can convert the sulfonamide group to an amine.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Products: Substitution reactions can replace the sulfonamide group with other functional groups.

Common Reagents and Conditions

    Oxidation: Typically performed in aqueous or organic solvents at elevated temperatures.

    Reduction: Conducted in inert atmospheres to prevent oxidation of the reducing agents.

    Substitution: Often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Scientific Research Applications

2-(N-(4-fluorophenyl)pyridine-3-sulfonamido)-N-phenethylacetamide has diverse applications in scientific research:

  • Chemistry

    • Used as a building block in the synthesis of more complex molecules.
    • Acts as a ligand in coordination chemistry.
  • Biology

    • Investigated for its potential as an enzyme inhibitor.
    • Studied for its interactions with biological macromolecules.
  • Medicine

    • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
    • Evaluated for its pharmacokinetic and pharmacodynamic profiles.
  • Industry

    • Utilized in the development of new materials with specific properties.
    • Applied in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(N-(4-fluorophenyl)pyridine-3-sulfonamido)-N-phenethylacetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as carbonic anhydrase and kinases.

    Pathways Involved: Inhibition of enzyme activity, leading to downstream effects on cellular processes.

The compound binds to the active site of the target enzyme, blocking its activity and thereby modulating the biological pathway in which the enzyme is involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)pyridine-3-sulfonamide: Lacks the phenethylacetamide moiety, resulting in different biological activity.

    N-phenethylacetamide: Does not contain the sulfonamide group, leading to distinct chemical properties.

Uniqueness

2-(N-(4-fluorophenyl)pyridine-3-sulfonamido)-N-phenethylacetamide is unique due to the combination of its structural features, which confer specific chemical stability and biological activity. The presence of the fluorophenyl group enhances its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(4-fluoro-N-pyridin-3-ylsulfonylanilino)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3S/c22-18-8-10-19(11-9-18)25(29(27,28)20-7-4-13-23-15-20)16-21(26)24-14-12-17-5-2-1-3-6-17/h1-11,13,15H,12,14,16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOBIHGCYPZURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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